molecular formula C16H14N4OS B6070114 N'-(1H-indol-3-ylmethylene)-2-(2-pyridinylthio)acetohydrazide

N'-(1H-indol-3-ylmethylene)-2-(2-pyridinylthio)acetohydrazide

Cat. No. B6070114
M. Wt: 310.4 g/mol
InChI Key: WRPVVNKSRHKIEP-GRSHGNNSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(1H-indol-3-ylmethylene)-2-(2-pyridinylthio)acetohydrazide, also known as IPH, is a chemical compound with potential applications in scientific research. This compound is a hydrazide derivative of indole-3-carboxaldehyde and 2-(2-pyridinylthio)acetic acid. It has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and potential future directions have been studied.

Mechanism of Action

The mechanism of action of N'-(1H-indol-3-ylmethylene)-2-(2-pyridinylthio)acetohydrazide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation and cancer. It has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer. N'-(1H-indol-3-ylmethylene)-2-(2-pyridinylthio)acetohydrazide has also been found to inhibit the activity of STAT3, a transcription factor that plays a role in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
N'-(1H-indol-3-ylmethylene)-2-(2-pyridinylthio)acetohydrazide has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of inflammatory cytokines such as TNF-α and IL-6 in cells. It has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. N'-(1H-indol-3-ylmethylene)-2-(2-pyridinylthio)acetohydrazide has been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models.

Advantages and Limitations for Lab Experiments

N'-(1H-indol-3-ylmethylene)-2-(2-pyridinylthio)acetohydrazide has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have potent anti-inflammatory and antitumor properties. However, there are also some limitations to using N'-(1H-indol-3-ylmethylene)-2-(2-pyridinylthio)acetohydrazide in lab experiments. It has low solubility in water, which can make it difficult to use in certain assays. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are several potential future directions for research on N'-(1H-indol-3-ylmethylene)-2-(2-pyridinylthio)acetohydrazide. One area of interest is its potential as a therapeutic agent for inflammatory diseases and cancer. N'-(1H-indol-3-ylmethylene)-2-(2-pyridinylthio)acetohydrazide has been shown to have potent anti-inflammatory and antitumor properties, and further research is needed to determine its efficacy and safety in human trials. Another area of interest is the development of new synthetic methods for N'-(1H-indol-3-ylmethylene)-2-(2-pyridinylthio)acetohydrazide and its derivatives. This could lead to the discovery of new compounds with improved properties and potential therapeutic applications. Finally, more research is needed to understand the mechanism of action of N'-(1H-indol-3-ylmethylene)-2-(2-pyridinylthio)acetohydrazide and its potential side effects, which could help to optimize its use in scientific research.

Synthesis Methods

N'-(1H-indol-3-ylmethylene)-2-(2-pyridinylthio)acetohydrazide can be synthesized using several methods, including the condensation reaction between indole-3-carboxaldehyde and 2-(2-pyridinylthio)acetic acid hydrazide in the presence of a catalyst. Another method involves the reaction between indole-3-carboxaldehyde and 2-(2-pyridinylthio)acetic acid followed by hydrazinolysis. The synthesis of N'-(1H-indol-3-ylmethylene)-2-(2-pyridinylthio)acetohydrazide has also been achieved using microwave-assisted and ultrasound-assisted methods.

Scientific Research Applications

N'-(1H-indol-3-ylmethylene)-2-(2-pyridinylthio)acetohydrazide has been studied for its potential applications in scientific research. It has been investigated for its anti-inflammatory, antioxidant, and antitumor properties. N'-(1H-indol-3-ylmethylene)-2-(2-pyridinylthio)acetohydrazide has been shown to inhibit the production of inflammatory cytokines and reduce oxidative stress in cells. It has also been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models.

properties

IUPAC Name

N-[(Z)-1H-indol-3-ylmethylideneamino]-2-pyridin-2-ylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4OS/c21-15(11-22-16-7-3-4-8-17-16)20-19-10-12-9-18-14-6-2-1-5-13(12)14/h1-10,18H,11H2,(H,20,21)/b19-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRPVVNKSRHKIEP-GRSHGNNSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C=NNC(=O)CSC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)/C=N\NC(=O)CSC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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